molecular formula C6H9ClN2O2S B1198068 4-Aminobenzenesulfonamide hydrochloride CAS No. 6101-31-1

4-Aminobenzenesulfonamide hydrochloride

Cat. No. B1198068
CAS RN: 6101-31-1
M. Wt: 208.67 g/mol
InChI Key: XZMIAZCXISFPEJ-UHFFFAOYSA-N
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Description

4-Aminobenzenesulfonamide hydrochloride (4-ASA-HCl) is an organic compound that is commonly used in laboratory experiments due to its versatile properties. It is a white, odorless powder that is soluble in water but insoluble in alcohol. 4-ASA-HCl is a member of the sulfonamide class of compounds and is used as a precursor in the synthesis of a variety of compounds. It is also used as a reagent in organic synthesis and as a catalyst in the production of polymers.

Scientific Research Applications

  • Antimicrobial and Therapeutic Applications :

    • Bliss and Long (1937) discussed the role of para-aminobenzenesulfonamide in treating streptococci infections, suggesting its importance in phagocytosis and antimicrobial activity (Bliss & Long, 1937).
    • Vanparia et al. (2010) synthesized a novel derivative of 4-aminobenzenesulfonamide and found it exhibited significant antimicrobial activity against various bacterial and fungal strains (Vanparia et al., 2010).
  • Chemical Reactions and Solubility Studies :

    • Asadi et al. (2020) investigated the solubility of 4-aminobenzenesulfonamide in different solvent systems, highlighting its varying solubility and solution thermodynamics, which is crucial for its applications in chemical synthesis (Asadi et al., 2020).
  • Pharmacological Evaluations and Drug Design :

    • Mahdi (2017) explored derivatives of 4-aminobenzenesulfonamide in creating potential anti-inflammatory agents, demonstrating significant reduction in paw edema in rats (Mahdi, 2017).
    • Nasser et al. (2018) linked 4-aminobenzenesulfonamide derivatives to naproxen, aiming to increase its selectivity and reduce side effects, illustrating the compound's role in drug modification (Nasser et al., 2018).
  • Studies on Corrosion Inhibition :

    • Zor et al. (2011) examined the effects of 4-aminobenzenesulfonamide as a corrosion inhibitor for copper, combining experimental and theoretical approaches (Zor et al., 2011).
  • Cancer Research and Carbonic Anhydrase Inhibition :

    • Żołnowska et al. (2018) synthesized derivatives of 4-aminobenzenesulfonamide, evaluating their anticancer activity and inhibitory effects on carbonic anhydrase isoforms, showing potential in cancer therapy (Żołnowska et al., 2018).

Mechanism of Action

Target of Action

The primary target of 4-Aminobenzenesulfonamide hydrochloride, also known as Sulfanilamide, is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and multiplication .

Mode of Action

Sulfanilamide functions by competitively inhibiting the enzymatic reactions involving para-aminobenzoic acid (PABA) . Specifically, it acts as a substrate analogue and competitively inhibits the enzyme dihydropteroate synthetase . This enzyme normally uses PABA for synthesizing the necessary folic acid . The inhibition of this reaction disrupts the synthesis of folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The biochemical pathway affected by Sulfanilamide is the folic acid metabolism cycle . By acting as competitive inhibitors of PABA in this cycle, Sulfanilamides prevent the synthesis of folic acid . Folic acid acts as a coenzyme in the synthesis of purines and pyrimidines, which are essential components of DNA and RNA. Therefore, the inhibition of folic acid synthesis disrupts bacterial DNA and RNA synthesis, leading to the cessation of bacterial growth .

Pharmacokinetics

Sulfanilamides are readily absorbed orally . They are widely distributed throughout all tissues, with high levels achieved in pleural, peritoneal, synovial, and ocular fluids . Although these drugs are no longer used to treat meningitis, cerebrospinal fluid (CSF) levels are high in meningeal infections . Their antibacterial action is inhibited by pus .

Result of Action

The result of Sulfanilamide’s action is the inhibition of bacterial growth and multiplication . By disrupting the synthesis of folic acid, an essential component for bacterial DNA and RNA synthesis, Sulfanilamide effectively halts the growth and multiplication of bacteria .

Action Environment

The action of Sulfanilamide can be influenced by various environmental factors. For instance, the presence of pus can inhibit its antibacterial action . Additionally, the efficacy and stability of Sulfanilamide may be affected by factors such as pH, temperature, and the presence of other substances in the environment.

Safety and Hazards

A large amount of sulfanilamide in humans can cause nausea, vomiting, diarrhea, affect the liver and kidneys, and can also cause tinnitus, dizziness, headache, and even various neurological symptoms until death .

Future Directions

4-Aminobenzenesulfonamide hydrochloride has potential applications in various fields. For instance, it can be used in the electrosynthesis of methylamine from carbon dioxide .

Biochemical Analysis

Biochemical Properties

4-Aminobenzenesulfonamide hydrochloride plays a significant role in biochemical reactions, particularly as an antibacterial agent. It interacts with the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria. By competitively inhibiting this enzyme, this compound prevents the formation of folic acid, which is essential for bacterial growth and replication . This inhibition leads to the bacteriostatic effect of the compound, making it effective against a wide range of gram-positive and gram-negative bacteria.

Cellular Effects

This compound affects various types of cells and cellular processes. In bacterial cells, it disrupts the synthesis of folic acid, leading to impaired DNA synthesis and cell division. This compound also influences cell signaling pathways and gene expression by inhibiting the production of folic acid, which is necessary for the synthesis of nucleotides and amino acids . In mammalian cells, the effects are less pronounced due to the presence of alternative pathways for folic acid synthesis.

Molecular Mechanism

The molecular mechanism of this compound involves its competitive inhibition of the enzyme dihydropteroate synthetase. This enzyme normally uses para-aminobenzoic acid (PABA) to synthesize dihydropteroate, a precursor of folic acid. By mimicking PABA, this compound binds to the active site of dihydropteroate synthetase, preventing the enzyme from catalyzing the reaction . This inhibition results in the depletion of folic acid, which is vital for bacterial growth and replication.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored at room temperature in a sealed, dry environment . Its antibacterial activity may decrease over time due to degradation. Long-term exposure to this compound in in vitro studies has shown that bacterial cells can develop resistance through mutations in the dihydropteroate synthetase enzyme . In in vivo studies, prolonged use of the compound can lead to changes in the gut microbiota and potential adverse effects on host cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits bacterial growth without causing significant toxicity to the host . At high doses, it can cause adverse effects such as gastrointestinal disturbances, allergic reactions, and hematological changes. The threshold for these toxic effects varies depending on the species and individual sensitivity of the animals used in the studies.

Metabolic Pathways

This compound is involved in the metabolic pathways related to folic acid synthesis. It interacts with the enzyme dihydropteroate synthetase, inhibiting the conversion of PABA to dihydropteroate . This inhibition disrupts the production of tetrahydrofolate, a cofactor required for the synthesis of nucleotides and amino acids. The compound is metabolized primarily in the liver, where it undergoes acetylation and conjugation reactions before being excreted in the urine .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with various transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its antibacterial effects.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with dihydropteroate synthetase . The compound does not require specific targeting signals or post-translational modifications for its activity. Its presence in the cytoplasm allows it to effectively inhibit folic acid synthesis and exert its antibacterial effects.

properties

IUPAC Name

4-aminobenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S.ClH/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,7H2,(H2,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMIAZCXISFPEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63-74-1 (Parent)
Record name Sulfanilamide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006101311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50209889
Record name Sulfanilamide monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50209889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6101-31-1
Record name Sulfanilamide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006101311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfanilamide monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50209889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SULFANILAMIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2MR7LN8WP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the focus of the research paper mentioned in the context?

A1: The research paper focuses on the solubility characteristics of various compounds, including 4-Aminobenzenesulfonamide hydrochloride, in different liquid media []. This work is part of a broader series investigating the solubility of solid pharmaceuticals.

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